molecular formula C9H7ClN2O B1316453 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone CAS No. 83393-47-9

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone

Cat. No. B1316453
CAS RN: 83393-47-9
M. Wt: 194.62 g/mol
InChI Key: RGALXXOVJMEHOD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Spectral Data : NMR and IR spectra provide insights into functional groups and bonding patterns .

Scientific Research Applications

Heterocyclic Chemistry and Biological Activity

Heterocyclic compounds, including pyrroles and pyridines, are fundamental in medicinal chemistry due to their wide range of biological activities. These structures serve as core units in the development of new pharmaceuticals, agrochemicals, and dyes. The versatility of these heterocycles allows for significant exploration in drug discovery and the synthesis of biologically active compounds. For instance, the five-membered pyrrolidine ring and its derivatives have been extensively studied for their potential in treating human diseases, showcasing the scaffold's utility in medicinal chemistry (Giovanna Li Petri et al., 2021).

Synthetic Intermediates and Chemical Reactivity

Enaminoketones and enaminonitriles, closely related to the query compound, are highlighted for their role as versatile building blocks in synthesizing various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These intermediates are praised for their dual nucleophilicity and electrophilicity, facilitating the construction of complex heterocyclic structures and demonstrating significant potential in synthetic organic chemistry (G. Negri et al., 2004).

Kinase Inhibitors and Drug Design

The pyrazolo[3,4-b]pyridine scaffold, similar to the query compound's core structure, has shown considerable versatility in kinase inhibition, a critical area in drug development for cancer and other diseases. This scaffold's ability to interact with kinases through multiple binding modes makes it a valuable element in the design of kinase inhibitors. The specific binding interactions of these structures with kinases underline the importance of heterocyclic compounds in therapeutic applications (Steve Wenglowsky, 2013).

Future Directions

: Nakajima, Y., Tojo, T., Morita, M., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. DOI

: Additional spectral data and characterization can be found in: [Design and synthesis of pyrrolo 2,3- - Springer

properties

IUPAC Name

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALXXOVJMEHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)CCl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509624
Record name 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone

CAS RN

83393-47-9
Record name 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83393-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-azaindole (10 g) and chloroacetyl chloride (7.4 mL, 1.1 eq.) are dissolved in carbon disulfide, treated with aluminum chloride (85 g, 7.5 eq.), heated at reflux temperature for 2 h, treated with chloroacetyl chloride (7.4 mL, 1.1 eq.), continued heating at reflux temperature for a further 2 h, cooled to room temperature and decanted to remove the solvent. The sediment is cooled to 0° C., quenched with ice water, treated with sodium carbonate to pH 9 and extracted with EtOAc. The extracts are combined, dried over MgSO4 and concentrated in vacuo to give the title ethanone, 12.5 g (75% yield), identified by HPLC and mass spectral analyses.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75%

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